Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene , which encodes its substitution pattern and stereochemistry. The name specifies:
- A benzene ring substituted at position 1 with a chlorine atom.
- A chiral ethyl group at position 2, bearing three chlorine atoms on the terminal carbon and a 4-chlorophenyl group on the adjacent carbon.
The SMILES notation (C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl) explicitly defines the stereochemistry at the chiral center using the @ symbol. The InChI key (CVUGPAFCQJIYDT-ZDUSSCGKSA-N) further provides a unique identifier for computational and database applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₅ |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
| SMILES | C1=CC=C(C(=C1)C@HC(Cl)(Cl)Cl)Cl |
Chiral Center Analysis at C1 Position
The molecule contains a single chiral center at the ethyl-bearing carbon (C1), as denoted by the (1S) configuration in its IUPAC name. This center arises from the tetrahedral geometry of the carbon bonded to:
- The benzene ring at position 2.
- A trichloromethyl group (-CCl₃).
- A 4-chlorophenyl group.
- A hydrogen atom (implicit in the structure).
The S configuration assigns priority based on the Cahn-Ingold-Prelog rules:
- 4-Chlorophenyl (highest priority due to aromatic ring and chlorine).
- Trichloromethyl.
- Benzene ring.
- Hydrogen (lowest priority).
Enantiomeric forms of this compound exhibit distinct physicochemical properties, necessitating chiral resolution techniques such as high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy for differentiation.
Comparative Structural Relationship to Organochlorine Insecticides
This compound shares structural homology with dichlorodiphenyltrichloroethane (DDT) , particularly the o,p'-DDT isomer (Table 1). Key comparisons include:
| Feature | Benzene, 1-chloro-2-((1S)-... | o,p'-DDT | p,p'-DDT |
|---|---|---|---|
| Chlorine Positions | 1-Cl on benzene; 4-Cl on phenyl | 2-Cl on one benzene; 4-Cl on other | 4-Cl on both benzenes |
| Chiral Centers | One (C1) | One (central carbon) | None (C₂-symmetric) |
| Trichloromethyl Group | Present | Present | Present |
Properties
CAS No. |
58633-27-5 |
|---|---|
Molecular Formula |
C14H9Cl5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/t13-/m0/s1 |
InChI Key |
CVUGPAFCQJIYDT-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chloral and Chlorobenzene Condensation
- Starting Materials: Chloral (trichloroacetaldehyde) and chlorobenzene (specifically 1-chlorobenzene or 4-chlorobenzene depending on the isomer).
- Catalyst: Anhydrous hydrochloric acid or sulfuric acid is used as a catalyst to promote electrophilic aromatic substitution.
- Reaction: Chloral reacts with chlorobenzene under acidic conditions to form the diphenyltrichloroethane structure.
- Stereochemistry: The reaction yields a mixture of stereoisomers, including the (S)- and (R)-enantiomers. The (S)-isomer can be isolated by chiral resolution techniques.
Chlorination and Isomer Separation
- The reaction mixture contains multiple isomers due to the positions of chlorine substitution on the phenyl rings (ortho, para).
- The o,p'-DDT isomer (1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene) is separated from the p,p'-DDT and other isomers by fractional crystallization or chromatographic methods.
- Purification is critical to obtain the stereochemically pure compound.
Alternative Synthetic Routes
- Some research explores asymmetric synthesis or chiral catalysts to favor the formation of the (S)-isomer directly, but these methods are less common industrially.
- The use of substituted chlorobenzenes and controlled reaction conditions can influence the yield and stereoselectivity.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Acid catalyst (HCl or H2SO4), 50-80°C | Chloral and chlorobenzene react to form DDT core |
| Chlorination | Controlled Cl2 addition, ambient to 40°C | Ensures proper chlorination without over-chlorination |
| Isomer Separation | Fractional crystallization or chromatography | Separation of o,p'-DDT (S-isomer) from other isomers |
| Purification | Recrystallization from solvents (e.g., ethanol) | Achieves high purity and stereochemical enrichment |
Research Findings and Analytical Data
- The stereochemistry of the compound is confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.
- The compound exhibits characteristic melting and boiling points consistent with literature values (boiling point ~409.6°C at 760 mmHg).
- Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to monitor purity and isomeric composition.
- The compound's synthesis and purification have been extensively studied due to its environmental and toxicological significance as a DDT isomer.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Condensation | Chloral + chlorobenzene under acid catalysis | HCl or H2SO4, 50-80°C | Formation of diphenyltrichloroethane core |
| 2. Chlorination | Controlled chlorine addition | Ambient to 40°C | Proper chlorination of aromatic rings |
| 3. Isomer Separation | Fractional crystallization or chromatography | Solvent recrystallization | Isolation of (S)-o,p'-DDT isomer |
| 4. Purification | Recrystallization | Ethanol or suitable solvent | High purity stereoisomer |
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic compounds, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity to certain proteins, affecting their function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
p,p'-DDT
- Chemical Name : 1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- CAS No.: 50-29-3
- Key Differences: The chlorine atoms on both benzene rings are in the para positions, enhancing its symmetry and insecticidal potency. Primary metabolite: p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), a persistent pollutant linked to eggshell thinning in birds .
o,p'-DDE
- Chemical Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
- CAS No.: 3424-82-6
- Key Differences :
DDD (TDE)
- Chemical Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
- CAS No.: 53-19-0
- Key Differences :
Physicochemical Properties
Notes:
Toxicological and Environmental Profiles
Estrogenic Activity
Environmental Impact
- o,p'-DDT : Detected in marine pore water and sediments at concentrations up to 12 ng/L, indicating ongoing environmental release despite regulatory bans .
- p,p'-DDE : Linked to reproductive failures in avian species (e.g., eggshell thinning in Rift Valley birds) .
Regulatory Status
Biological Activity
Introduction
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-, commonly referred to as a chlorinated aromatic compound, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C14H9Cl5
- Molecular Weight : 354.5 g/mol
- IUPAC Name : 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- CAS Number : 58633-27-5
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The presence of multiple chlorine atoms enhances its lipophilicity and binding affinity to various proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling processes.
- Oxidative Stress Induction : Chlorinated compounds often induce oxidative stress, leading to cellular damage and apoptosis in certain cell types.
Antimicrobial Activity
Research indicates that chlorinated aromatic compounds exhibit antimicrobial properties. Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has shown effectiveness against various bacterial strains.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The IC50 values vary depending on the cell type and exposure duration.
Study on Marine Ecosystems
A study focusing on the determination of this compound in marine pore water highlighted its persistence and bioaccumulation potential in aquatic organisms. The findings suggested significant ecological implications due to its toxicity to marine life .
Toxicological Profile
The toxicological assessment of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- reveals potential risks associated with exposure:
- Acute Toxicity : Symptoms may include respiratory distress and skin irritation.
- Chronic Exposure Risks : Long-term exposure could lead to carcinogenic effects due to its structural similarity to other known carcinogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
